Home > Products > Building Blocks P4320 > 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine - 1443980-22-0

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Catalog Number: EVT-1756871
CAS Number: 1443980-22-0
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins []. BET proteins play a role in transcriptional regulation and are implicated in various diseases, including cancer. ABBV-744 exhibits selectivity for BD2 over the first bromodomain (BD1) of BET proteins, making it a promising candidate for targeted therapies.
  • Relevance: ABBV-744 shares the core 1H-pyrrolo[2,3-c]pyridine structure with 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. The key difference lies in the presence of various substituents on the pyrrolo[2,3-c]pyridine core in ABBV-744, which contribute to its specific biological activity. The presence of a methyl group at the 6th position of the pyrrolo[2,3-c]pyridine core in both compounds further highlights their structural similarity. []

1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride

  • Compound Description: This compound serves as a key intermediate in the synthesis of various N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines []. These derivatives are explored for their potential therapeutic applications.
  • Relevance: Both this compound and 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine belong to the tetrahydro-1H-pyrrolo[2,3-c]pyridine class. They share a nearly identical core structure, with the primary distinction being the presence of a methyl substituent at the 6th position in 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and at the 1st position in 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. []

1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives

  • Compound Description: This class of compounds represents potential potassium-competitive acid blockers (P-CABs) []. P-CABs are used to reduce gastric acid secretion and have implications in treating gastrointestinal disorders.
  • Relevance: The 1H-Pyrrolo[2,3-c]pyridine-7-amine derivatives share the fundamental 1H-pyrrolo[2,3-c]pyridine core structure with 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. The presence of an amine group at the 7th position and variations in other substituents contribute to the specific pharmacological properties of these derivatives. []

6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240)

  • Compound Description: [(18)F]-MK-6240 is a radiolabeled compound designed for positron emission tomography (PET) imaging of neurofibrillary tangles (NFTs) []. NFTs, composed of aggregated tau protein, are a hallmark of Alzheimer's disease. [(18)F]-MK-6240's high specificity and selectivity for NFTs make it a valuable tool for studying tau pathology in vivo.
  • Relevance: Similar to 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, [(18)F]-MK-6240 incorporates the 1H-pyrrolo[2,3-c]pyridine moiety within its structure. This shared core element suggests a potential structural basis for binding to similar biological targets, although their specific activities might differ due to other substituents and modifications. []

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

  • Compound Description: ABBV-075/Mivebresib is a potent and orally bioavailable bromodomain and extraterminal domain (BET) family bromodomain inhibitor []. It exhibits promising anticancer activity in preclinical models and has progressed to clinical trials for various cancer indications.
  • Relevance: ABBV-075/Mivebresib features a 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine core, demonstrating structural similarity to 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. The presence of a methyl group at the 6th position in both compounds suggests a shared structural motif, although the overall biological activities differ due to the additional modifications in ABBV-075/Mivebresib, including the oxo group at the 7th position and the extended substituents. []
Overview

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic compound that belongs to the class of pyrrolidine derivatives. It is characterized by a saturated pyrrole ring fused to a cyclohexane structure, which contributes to its unique chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.

Source and Classification

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can be synthesized from various precursors, including pyrrolidine derivatives and other nitrogen-containing compounds. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure. Heterocycles are significant in organic chemistry due to their prevalence in natural products and pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step synthetic routes, often starting from commercially available pyrrole or pyrrolidine derivatives.

Technical Details

One common method for synthesizing this compound includes:

  1. Formation of the Pyrrole Ring: Starting with a suitable aniline derivative, a cyclization reaction can be performed using appropriate reagents such as carbonyl compounds and acids.
  2. Hydrogenation: The resulting intermediate can undergo hydrogenation to saturate the ring structure, yielding octahydro derivatives.
  3. Methylation: A methylating agent is introduced to obtain the final product, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine.
Molecular Structure Analysis

Structure

The molecular structure of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine features a bicyclic framework consisting of a pyrrole ring fused to a cyclohexane moiety. The presence of the methyl group at the 6-position contributes to its steric and electronic properties.

Data

The molecular formula for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is C_{10}H_{17}N. Its molecular weight is approximately 155.25 g/mol.

Chemical Reactions Analysis

Reactions

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions typical for nitrogen-containing heterocycles:

  1. Electrophilic Substitution: The nitrogen atom can act as a nucleophile in electrophilic aromatic substitution reactions.
  2. Nucleophilic Reactions: The compound may also engage in nucleophilic attacks on electrophiles due to the presence of the nitrogen atom.
  3. Oxidation: Under certain conditions, it can be oxidized to form N-oxides or other functionalized derivatives.

Technical Details

These reactions are generally facilitated by adjusting reaction conditions such as pH, temperature, and solvent systems to favor the desired pathway.

Mechanism of Action

Process

The mechanism of action for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in biological systems often involves interaction with specific receptors or enzymes.

Data

Research indicates that compounds with similar structures may exhibit activity against various biological targets, including:

  • Colchicine-binding site inhibitors: Compounds derived from pyrrolidine structures have shown potential in inhibiting tubulin polymerization.
  • Antitumor activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Physical and Chemical Properties Analysis

Physical Properties

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is typically a colorless liquid or solid depending on its purity and form. Its melting point and boiling point can vary based on structural modifications and purity levels.

Chemical Properties

The compound is expected to be stable under normal conditions but may react with strong oxidizing agents or acids. Its solubility profile suggests it may be soluble in organic solvents like ethanol and dichloromethane while having limited water solubility.

Applications

Scientific Uses

Due to its structural characteristics, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine has potential applications in:

  • Drug Development: As a lead compound for designing new pharmaceuticals targeting various diseases.
  • Biological Research: Investigating its role in cellular processes and interactions with proteins involved in disease mechanisms.
  • Synthetic Chemistry: Serving as an intermediate in synthesizing more complex heterocyclic compounds with desired biological activities.
Synthetic Methodologies and Optimization [4] [5]

Multi-Step Organic Synthesis Pathways for Core Structure Assembly

The construction of the octahydro-1H-pyrrolo[2,3-c]pyridine framework necessitates sequential ring formation and strategic saturation. One dominant approach involves pyrrolidine ring formation prior to piperidine cyclization. Starting from appropriately substituted pyridine precursors, such as 3-aminomethyl-4-methylpyridine, a reductive amination installs the pyrrolidine nitrogen, followed by Boc-protection and intramolecular alkylation to close the piperidine ring [9]. Alternatively, Fischer indolization analogs adapt well to this scaffold: Cyclocondensation of N-protected 4-piperidones with α-amino aldehydes under acidic conditions generates the bicyclic system, though with variable control over the cis/trans ring junction [6].

A second-generation route employs Cadogan-Sundberg cyclization on ortho-nitro-vinyl pyridine derivatives. Phosphite-mediated reduction generates a nitrene intermediate, which undergoes intramolecular C-H insertion to furnish the pyrrolopyridine core. Subsequent catalytic hydrogenation (Pd/C, H₂) achieves full saturation but risks epimerization at ring fusion positions without careful pressure and temperature modulation [6] [9]. Yields for these multi-step sequences typically range from 15-40%, heavily dependent on purification efficiency for intermediates.

Table 1: Comparative Performance of Core Assembly Routes

Synthetic StrategyKey IntermediateRing-Closing StepOverall Yield (%)Stereochemical Outcome
Reductive Amination/CyclizationN-Boc-3-(bromopropyl)-4-methylpiperidineIntramolecular N-alkylation25–32Predominantly cis-fused
Fischer-Type Cyclocondensation4-(N-Protected-amino)-1-methylpiperidin-3-oneAcid-catalyzed annulation18–30cis/trans mixture (≈1:1)
Cadogan-Sundberg Cyclization2-(2-Nitrovinyl)-3-methylpyridineNitrene insertion/Reduction35–42cis-Fused (≥85% de)

Strategic Introduction of Methyl and Heterocyclic Substituents

Regioselective methylation at the C6 position (equivalent to the 4-position of the pyridine ring) is pivotal for biological activity modulation. Directed ortho-metalation (DoM) proves effective for pre-cyclization functionalization: Protection of the pyridine nitrogen (e.g., as N-oxide or SEM derivative) enables C4-lithiation at –78°C, followed by quenching with methyl iodide or DMF (for formyl group introduction, subsequently reducible to methyl) [6] [9]. This approach achieves >85% regioselectivity but requires stringent anhydrous conditions.

For post-cyclization methylation, electrophilic quenching of metalloenolates offers superior control. Deprotonation at C6 using LDA or LiTMP generates a configurationally stable enolate, which reacts with methyl iodide, triflate, or dimethyl sulfate. Stereoselectivity arises from convex-face attack on the cis-fused bicyclic system, affording the 6-methyl derivative with >95% diastereomeric excess when using the N-Boc-protected octahydro scaffold [9]. Heteroaryl substituents (e.g., indole, pyrimidine) are installed late-stage via Pd-catalyzed cross-coupling on 6-halo precursors (bromo or triflate), though saturation complicates catalyst choice—sterically hindered XPhos or RuPhos ligands mitigate β-hydride elimination [1] [6].

Catalytic Systems for Stereoselective Ring Closure and Functionalization

Achieving high cis-selectivity at the ring fusion demands tailored catalysis. Asymmetric hydrogenation of unsaturated precursors (e.g., 1,2,3,6-tetrahydropyrrolo[2,3-c]pyridines) using chiral Rh(DuPhos) or Ir(SegPhos) complexes affords enantiomerically enriched octahydro products (up to 92% ee). Catalyst loading (0.5–2 mol%) and H₂ pressure (50–200 psi) critically influence diastereoselectivity and reduction speed—higher pressures favor over-reduction to decahydro byproducts [9].

For C–N bond formation during ring closure, Pd-PEPPSI-type precatalysts enable Buchwald-Hartwig aminations under mild conditions (60–80°C). Cyclization of bromoalkylamine precursors employs Pd(OAc)₂/XPhos with Cs₂CO₃ base in toluene, suppressing N-dealkylation side reactions. Crucially, in situ SEM deprotection (using TBAF or MgBr₂·OEt₂) followed by immediate cyclization prevents aldehyde-mediated decomposition—a key side reaction observed when formaldehyde is released during deprotection [1] [6].

Comparative Analysis of Protecting Group Strategies in Intermediate Formation

Protecting group (PG) selection profoundly impacts yield and stereocontrol throughout the synthesis. The SEM (trimethylsilylethoxymethyl) group excels for pyrrole nitrogen protection during halogenation and cross-coupling steps (e.g., Suzuki reactions at C2/C4). However, its removal necessitates harsh acids (conc. HCl, TFA) or fluoride sources, triggering formaldehyde release that forms tricyclic adducts via electrophilic capture—observed in up to 25% yield unless scavengers (thiourea, aniline) are added [1].

Carbamates (Boc, Cbz) offer orthogonal deprotection (acidic for Boc, hydrogenolytic for Cbz) and stabilize stereocenters during hydrogenation. While Boc withstands LDA-mediated enolization at C6, it impedes N-alkylation due to steric bulk. Conversely, acyl groups (acetyl, pivaloyl) facilitate high-yielding N-alkylations but are prone to migration under basic conditions and require hydrolytic removal incompatible with acid-sensitive substituents [9] [10].

Table 2: Protecting Group Performance in Key Transformations

Protecting GroupInstallation Yield (%)Stability to LDADeprotection ConditionsCompatibility with Pd-CatalysisMajor Drawbacks
SEM90–95ModerateTBAF, HF·py, MgBr₂ExcellentFormaldehyde side products
Boc85–90ExcellentTFA, HCl/dioxaneGoodHinders N-alkylation; epimerization risk
Cbz88–93GoodH₂/Pd-CPoor (competes with coupling)Over-reduction to methylene
Acetyl95–98PoorNaOH/MeOHModerateMigration under base; low regioselectivity

Optimized PG strategy: Sequential SEM protection (for early-stage functionalization), followed by exchange to Boc prior to enolate methylation/C6 functionalization, minimizes side reactions while maintaining stereochemical integrity. Final deprotection employs TFA/CH₂Cl₂ at 0°C to limit epimerization [1] [9] [10].

Properties

CAS Number

1443980-22-0

Product Name

6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3

InChI Key

FLMMACLWTFUFRQ-UHFFFAOYSA-N

SMILES

CN1CCC2CCNC2C1

Canonical SMILES

CN1CCC2CCNC2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.